Cas no 1260883-25-7 (5-Bromo-2-methoxypyrimidine-4-carbaldehyde)
5-Bromo-2-methoxypyrimidine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
- SB59274
- DTXSID00857672
- 1260883-25-7
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- Inchi: 1S/C6H5BrN2O2/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,1H3
- InChI Key: DUIGWYHSTWDROJ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=C1C=O)OC
Computed Properties
- Exact Mass: 215.95344g/mol
- Monoisotopic Mass: 215.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.1Ų
5-Bromo-2-methoxypyrimidine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$916 | 2021-08-05 | |
| Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$970 | 2023-02-18 |
5-Bromo-2-methoxypyrimidine-4-carbaldehyde Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
Exploring the Potential of 5-Bromo-2-Methoxypyrimidine-4-Carbaldehyde: A Comprehensive Overview
5-Bromo-2-methoxypyrimidine-4-carbaldehyde, identified by the CAS number 1260883-25-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at position 5, a methoxy group at position 2, and an aldehyde group at position 4. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 5-bromo-2-methoxypyrimidine-4-carbaldehyde involves a series of well-established organic reactions, including nucleophilic substitutions, oxidations, and condensations. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research purposes. The compound's structure has been validated through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring its purity and identity.
One of the most promising applications of 5-bromo-2-methoxypyrimidine-4-carbaldehyde lies in its potential as a lead compound for drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have demonstrated that this compound exhibits significant activity against certain enzymes involved in metabolic disorders, making it a valuable candidate for further investigation in the development of therapeutic agents.
In addition to its pharmacological applications, 5-bromo-2-methoxypyrimidine-4-carbaldehyde has also been explored for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can enhance the electrical conductivity and stability of the resulting materials, opening new avenues for its application in advanced electronic devices.
The study of 5-bromo-2-methoxypyrimidine-4-carbaldehyde has also contributed to our understanding of pyrimidine chemistry. Its reactivity patterns under different reaction conditions have provided insights into the design of novel synthetic pathways for related compounds. For instance, recent research has focused on the use of this compound as a building block for constructing more complex heterocyclic frameworks, which could find applications in areas such as catalysis and sensors.
In conclusion, 5-bromo-2-methoxypyrimidine-4-carbaldehyde, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its potential applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical entity. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its role as a key compound in modern chemistry.
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